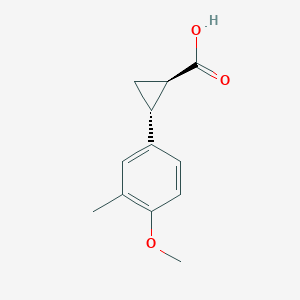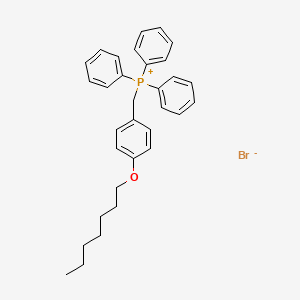
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C32H36BrOP. It is a member of the triphenylphosphonium bromide family, which is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a heptyloxy group attached to a benzyl ring, which is further bonded to a triphenylphosphonium bromide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Heptyloxy)benzyl)triphenylphosphonium bromide typically involves the reaction of (4-(Heptyloxy)benzyl) bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The mixture is heated to around 60°C for 30 minutes to ensure complete reaction, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize reaction conditions, significantly reducing reaction times and improving yields . This method involves the use of microwave reactors to heat the reaction mixture, achieving quantitative yields of up to 98%.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, sodium iodide.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of (4-(Heptyloxy)benzyl)triphenylphosphonium chloride or iodide.
Aplicaciones Científicas De Investigación
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(Heptyloxy)benzyl)triphenylphosphonium bromide involves its ability to act as a lipophilic cation. The triphenylphosphonium group facilitates the compound’s entry into cells, particularly targeting the mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar structure but lacks the heptyloxy group.
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group instead of a heptyloxy group.
Uniqueness
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide is unique due to the presence of the heptyloxy group, which imparts distinct lipophilic properties. This enhances its ability to target mitochondrial membranes more effectively compared to other similar compounds .
Propiedades
Fórmula molecular |
C32H36BrOP |
|---|---|
Peso molecular |
547.5 g/mol |
Nombre IUPAC |
(4-heptoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H36OP.BrH/c1-2-3-4-5-15-26-33-29-24-22-28(23-25-29)27-34(30-16-9-6-10-17-30,31-18-11-7-12-19-31)32-20-13-8-14-21-32;/h6-14,16-25H,2-5,15,26-27H2,1H3;1H/q+1;/p-1 |
Clave InChI |
IFGNOTGUWAYDQO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


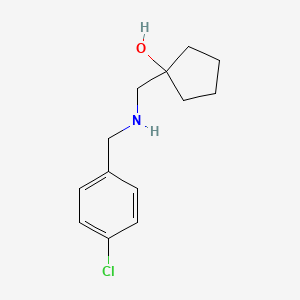
![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)
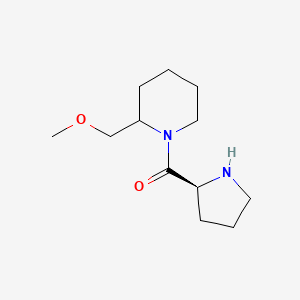
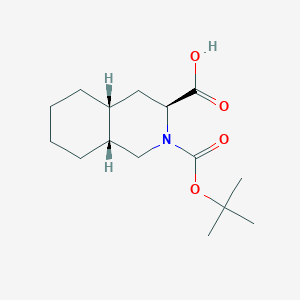
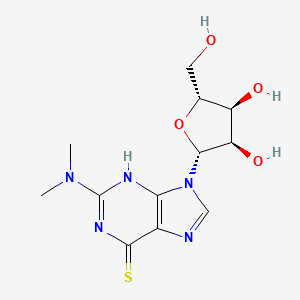
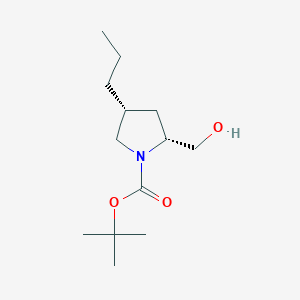
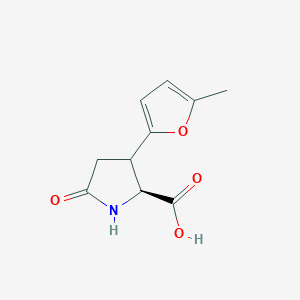

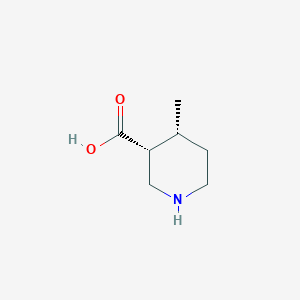
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
